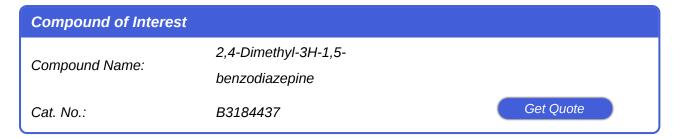




crystal structure of 2,4-Dimethyl-3H-1,5benzodiazepine

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An In-Depth Technical Guide on the Crystal Structure of **2,4-Dimethyl-3H-1,5-benzodiazepine**

Abstract

This technical guide provides a comprehensive overview of the crystal structure of (1Z,4Z)-2,4-**Dimethyl-3H-1,5-benzodiazepine**, a molecule of significant interest in medicinal and materials chemistry. The document details the crystallographic parameters, experimental procedures for its synthesis and crystallization, and the structural characteristics of the compound. This guide is intended for researchers, scientists, and professionals in drug development seeking detailed structural and methodological information.

Crystal Structure and Molecular Geometry

(1Z,4Z)-2,4-Dimethyl-3H-1,5-benzodiazepine, with the chemical formula C₁₁H₁₂N₂, crystallizes in the monoclinic space group P21/c with one molecule in the asymmetric unit.[1] A key feature of its structure is the non-planar conformation of the seven-membered diazepine ring. This folding is a result of the sp³ hybridization of the C3 atom, which holds two hydrogen atoms.[2] The C3 atom shows the largest displacement from the phenyl ring plane at 1.495 (1) Å, while the C2 and C4 atoms are symmetrically situated at about 0.58 Å from it.[1] This geometry leads to the localization of double bonds between the nitrogen atoms and their adjacent carbon atoms (N1—C2 and N5—C4), with bond distances of 1.283 (3) Å and 1.281 (3) Å, respectively.[1]



In the crystal packing, molecules are arranged opposite each other, which serves to minimize electronic repulsion. However, the intermolecular distances are long, indicating an absence of strong directional contacts like hydrogen bonds.[1][2]

Crystallographic Data

The crystallographic data for **2,4-Dimethyl-3H-1,5-benzodiazepine** is summarized in the table below.

Parameter	Value
Chemical formula	C11H12N2
Formula weight	172.23
Crystal system	Monoclinic
Space group	P21/c
a (Å)	8.3262 (2)
b (Å)	11.2292 (3)
c (Å)	10.3159 (3)
α (°)	90
β (°)	107.036 (1)
γ (°)	90
Volume (ų)	922.95 (4)
Z	4
Temperature (K)	120
Radiation type	Μο Κα
Wavelength (Å)	0.71073
CCDC Reference	1530551

Data sourced from Nieto et al. (2017).[2]



Experimental Protocols Synthesis of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1] [3]diazepine

The synthesis of the title compound was achieved through the reaction of o-phenylenediamine with 2,4-pentanedione (acetylacetone) using silica-supported sulfuric acid as a catalyst under solvent-free conditions.[1]

Procedure:

- A mixture of 2,4-pentanedione (100.12 mg, 1 mmol) and o-phenylenediamine (108.14 mg, 1 mmol) was prepared.
- Silica-supported sulfuric acid (H₂SO₄·SiO₂) (20 mg) was added to the mixture.[1]
- The mixture was heated with magnetic stirring at 373 K (100 °C) for 1 hour.[1]
- Upon completion of the reaction, a black oil was obtained.
- The crude product was purified using silica gel column chromatography with a mobile phase of ethyl acetate/petroleum ether (60:40).[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained from the purified product.

Procedure:

- The purified black oil was dissolved in an ethyl acetate/hexane solution.
- Crystallization from this solution yielded colorless prisms of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][3]diazepine with a yield of 90%.[1]

Visualizations Synthesis Workflow



The following diagram illustrates the experimental workflow for the synthesis and purification of **2,4-Dimethyl-3H-1,5-benzodiazepine**.

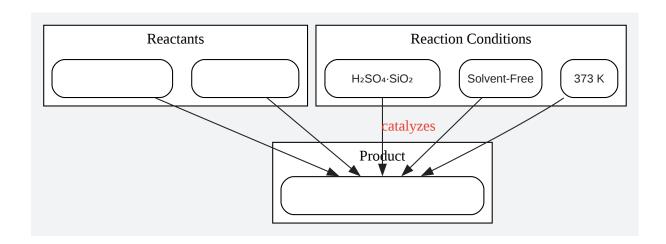


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Caption: Synthesis and purification workflow for **2,4-Dimethyl-3H-1,5-benzodiazepine**.

Logical Relationship of Synthesis

This diagram shows the logical progression from reactants to the final crystalline product.



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Caption: Logical flow from reactants to the final **2,4-Dimethyl-3H-1,5-benzodiazepine** product.

Biological Context



Benzodiazepines as a class of compounds are well-known for their biological activity, primarily as central nervous system depressants.[4] They typically exert their effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] This interaction leads to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4][5] While the broader class of 1,5-benzodiazepines is explored for various therapeutic applications including as anticonvulsant, anti-inflammatory, and analgesic agents, specific signaling pathways and detailed pharmacological profiles for **2,4-Dimethyl-3H-1,5-benzodiazepine** are not extensively documented in the primary crystallographic literature.[5][6] Further research is required to elucidate its specific biological activities and mechanisms of action.

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